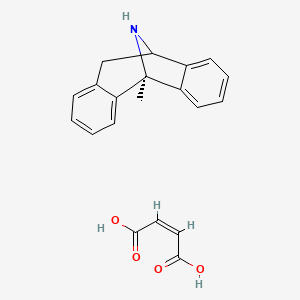
Dizoclipine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 地佐西平的合成涉及几个关键步骤,包括通过分子内 Heck 反应形成氮桥核心,然后进行氢胺化 . 该过程通常需要特定的反应条件,例如控制温度和使用催化剂,以确保获得所需的产物。
工业生产方法: 地佐西平的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地减少副产物。这通常包括使用先进的技术,例如连续流动反应器和自动化合成系统。
化学反应分析
反应类型: 地佐西平会经历各种化学反应,包括:
氧化: 地佐西平可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变氮桥核心,改变其药理特性。
取代: 取代反应可以在地佐西平分子中引入不同的官能团,可能增强其活性或减少副作用。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 在取代反应中使用各种卤化剂和亲核试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会导致形成羟基化衍生物,而还原可能会产生胺衍生物。
科学研究应用
地佐西平在科学研究中具有广泛的应用,包括:
神经科学: 它用于研究 NMDA 受体在突触可塑性、学习和记忆中的作用.
精神病学: 地佐西平用于在动物研究中模拟精神分裂症和其他精神疾病.
药理学: 它有助于了解各种神经保护剂和神经毒性剂的作用机制.
作用机制
地佐西平通过结合 NMDA 受体离子通道内部,阻断钙离子等离子的流动而发挥作用 . 这种阻断是使用和电压依赖性的,这意味着该通道必须处于打开状态,地佐西平才能有效结合 . 通过阻止钙离子流入,地佐西平抑制突触可塑性和长期增强作用,这些过程对学习和记忆至关重要 . 此外,地佐西平已被证明可以作为烟碱型乙酰胆碱受体拮抗剂,并抑制 5-羟色胺和多巴胺转运蛋白 .
类似化合物:
氯胺酮: 另一种 NMDA 受体拮抗剂,在临床上用作解离性麻醉剂。
苯环己哌啶 (PCP): 一种解离性药物,具有类似的 NMDA 受体拮抗作用,但具有更高的滥用和神经毒性风险.
地佐西平的独特之处: 地佐西平的独特之处在于,与其他 NMDA 受体拮抗剂相比,它具有很高的效力,且作用持久 . 其严重的副作用,包括认知障碍和精神病反应,限制了其临床应用 . 尽管如此,地佐西平仍然是研究中用于模拟神经和精神疾病模型的宝贵工具 .
相似化合物的比较
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): A dissociative drug with similar NMDA receptor antagonistic properties but with higher potential for abuse and neurotoxicity.
Uniqueness of Dizocilpine: Dizocilpine is unique due to its high potency and long-lasting effects compared to other NMDA receptor antagonists . its severe side effects, including cognitive disruption and psychotic reactions, limit its clinical use . Despite this, dizocilpine remains a valuable tool in research for modeling neurological and psychiatric disorders .
属性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;(1R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15?,16-;/m1./s1 |
InChI 键 |
QLTXKCWMEZIHBJ-SJWSIHGDSA-N |
手性 SMILES |
C[C@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
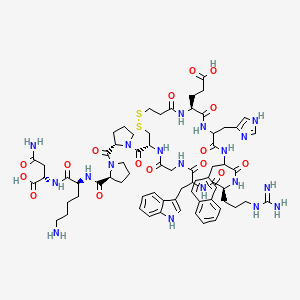
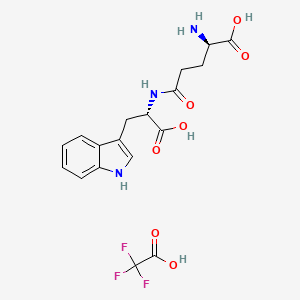
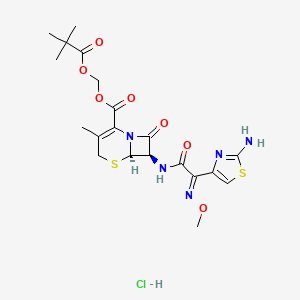
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
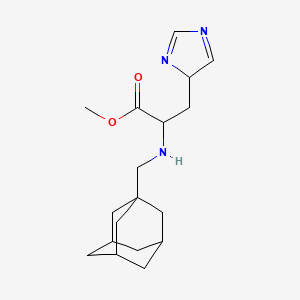
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)
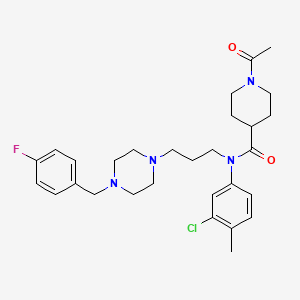
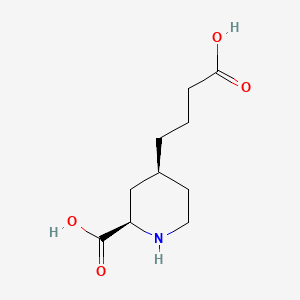
![[(4E,6Z,10E,12S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752631.png)
